molecular formula C15H16N2O2S B039745 Coumarin, 3-thiocyano-4-methyl-7-(N,N-diethylamino)- CAS No. 114171-77-6

Coumarin, 3-thiocyano-4-methyl-7-(N,N-diethylamino)-

Cat. No. B039745
M. Wt: 288.4 g/mol
InChI Key: KGDNJUMHXJGLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coumarin, 3-thiocyano-4-methyl-7-(N,N-diethylamino)-, also known as CTC, is a synthetic compound that has been widely used in scientific research due to its unique properties. CTC is a fluorescent probe that can be used to detect thiol-containing molecules in biological systems. It has been used to study the mechanism of action of various enzymes and to investigate the role of thiols in cellular processes. In

Mechanism Of Action

Coumarin, 3-thiocyano-4-methyl-7-(N,N-diethylamino)- works by reacting with thiols to form a highly fluorescent compound. The reaction between Coumarin, 3-thiocyano-4-methyl-7-(N,N-diethylamino)- and thiols is rapid and specific, allowing for the detection of thiols in complex biological samples. The fluorescence of Coumarin, 3-thiocyano-4-methyl-7-(N,N-diethylamino)- is highly sensitive to changes in the local environment, such as pH and temperature, making it a useful tool for studying the behavior of thiols in different cellular contexts.

Biochemical And Physiological Effects

Coumarin, 3-thiocyano-4-methyl-7-(N,N-diethylamino)- has been shown to have a number of biochemical and physiological effects. It has been used to study the role of thiols in oxidative stress, inflammation, and cancer. Coumarin, 3-thiocyano-4-methyl-7-(N,N-diethylamino)- has also been used to investigate the effects of various drugs on thiol-containing molecules, such as glutathione, which plays an important role in detoxification and antioxidant defense.

Advantages And Limitations For Lab Experiments

One of the main advantages of Coumarin, 3-thiocyano-4-methyl-7-(N,N-diethylamino)- is its high sensitivity and specificity for thiols. It can be used to detect thiols in complex biological samples, such as blood and tissue samples. Coumarin, 3-thiocyano-4-methyl-7-(N,N-diethylamino)- is also relatively easy to synthesize and can be prepared in large quantities. However, Coumarin, 3-thiocyano-4-methyl-7-(N,N-diethylamino)- has some limitations. It is not suitable for in vivo imaging due to its toxicity and lack of specificity for different types of thiols. In addition, Coumarin, 3-thiocyano-4-methyl-7-(N,N-diethylamino)- can be affected by factors such as pH and temperature, which can affect its fluorescence properties.

Future Directions

There are several future directions for research using Coumarin, 3-thiocyano-4-methyl-7-(N,N-diethylamino)-. One area of research is the development of new probes that can detect specific types of thiols. Another area of research is the development of new methods for imaging thiols in vivo. Finally, Coumarin, 3-thiocyano-4-methyl-7-(N,N-diethylamino)- can be used to study the role of thiols in various disease states, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, Coumarin, 3-thiocyano-4-methyl-7-(N,N-diethylamino)- is a useful tool for studying the role of thiols in various cellular processes. It has been widely used in scientific research and has a number of advantages and limitations for lab experiments. Future research using Coumarin, 3-thiocyano-4-methyl-7-(N,N-diethylamino)- could lead to new insights into the role of thiols in disease states and the development of new probes for imaging thiols in vivo.

Synthesis Methods

Coumarin, 3-thiocyano-4-methyl-7-(N,N-diethylamino)- can be synthesized using a multi-step process involving the reaction of 7-hydroxycoumarin with thionyl chloride, followed by the reaction with methyl isothiocyanate and diethylamine. The final product is obtained after purification using column chromatography. The synthesis of Coumarin, 3-thiocyano-4-methyl-7-(N,N-diethylamino)- is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Coumarin, 3-thiocyano-4-methyl-7-(N,N-diethylamino)- has been widely used in scientific research as a fluorescent probe to detect thiol-containing molecules. Thiols are important biomolecules that play a crucial role in various cellular processes, including redox signaling, protein folding, and enzyme catalysis. Coumarin, 3-thiocyano-4-methyl-7-(N,N-diethylamino)- can be used to study the mechanism of action of various enzymes, such as cysteine proteases, and to investigate the role of thiols in cellular processes.

properties

CAS RN

114171-77-6

Product Name

Coumarin, 3-thiocyano-4-methyl-7-(N,N-diethylamino)-

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

[7-(diethylamino)-4-methyl-2-oxochromen-3-yl] thiocyanate

InChI

InChI=1S/C15H16N2O2S/c1-4-17(5-2)11-6-7-12-10(3)14(20-9-16)15(18)19-13(12)8-11/h6-8H,4-5H2,1-3H3

InChI Key

KGDNJUMHXJGLRF-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)SC#N)C

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)SC#N)C

Other CAS RN

114171-77-6

synonyms

7-diethylamino-4-methyl-3-thiocyanato-chromen-2-one

Origin of Product

United States

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